molecular formula C11H13NO2 B3123077 1-(3-Methoxyphenyl)pyrrolidin-2-one CAS No. 30425-46-8

1-(3-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3123077
CAS No.: 30425-46-8
M. Wt: 191.23 g/mol
InChI Key: AKODNVGCZKBUNT-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a pyrrolidin-2-one moiety. The unique structure of this compound makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically includes the formation of an intermediate, such as pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the oxidation of pyrrolidine derivatives, which can be achieved using specific oxidants and additives to selectively obtain the desired product .

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile synthon for the synthesis of various bioactive compounds. Its unique structure allows for the development of novel compounds with potential therapeutic applications.

In biology and medicine, this compound is used in the study of biological pathways and mechanisms. It has been investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties . Additionally, the compound is used in the development of new drugs and therapeutic agents.

In industry, this compound is utilized in the synthesis of fine chemicals, dyes, and pigments. Its reactivity and functional properties make it a valuable intermediate in various industrial processes.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and other methoxy-substituted phenyl compounds. Some similar compounds include:

    Pyrrolidin-2-one: A parent compound with a similar lactam structure but lacking the methoxyphenyl group.

    3-Methoxyphenyl derivatives: Compounds with a methoxy group attached to the phenyl ring, but with different functional groups or moieties.

The uniqueness of this compound lies in its specific combination of the methoxyphenyl group and the pyrrolidin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-5-2-4-9(8-10)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKODNVGCZKBUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293022
Record name 1-(3-Methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30425-46-8
Record name 1-(3-Methoxyphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30425-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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